(2-Chloro-4-methylbenzyl)-(2-methoxyethyl)-amine
Description
(2-Chloro-4-methylbenzyl)-(2-methoxyethyl)-amine is a secondary amine featuring a benzyl group substituted with a chlorine atom at the 2-position and a methyl group at the 4-position. The benzyl moiety is linked to a 2-methoxyethylamine group, which introduces both lipophilic (methyl and chloro substituents) and hydrophilic (methoxy and amine) properties. The compound’s synthesis likely involves nucleophilic substitution or reductive amination, given the prevalence of such methods for analogous amines (e.g., ).
Properties
IUPAC Name |
N-[(2-chloro-4-methylphenyl)methyl]-2-methoxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-9-3-4-10(11(12)7-9)8-13-5-6-14-2/h3-4,7,13H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOYOWGUIILWKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCCOC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-methylbenzyl)-(2-methoxyethyl)-amine typically involves the reaction of 2-chloro-4-methylbenzyl chloride with 2-methoxyethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The process can be summarized as follows:
Starting Materials: 2-chloro-4-methylbenzyl chloride and 2-methoxyethylamine.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere (e.g., nitrogen) and at a controlled temperature to ensure the desired product is formed.
Solvent: Anhydrous solvents such as dichloromethane or toluene are commonly used.
Catalysts: In some cases, a base such as triethylamine may be added to facilitate the reaction.
Industrial Production Methods
Industrial production of (2-Chloro-4-methylbenzyl)-(2-methoxyethyl)-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials are handled using automated systems.
Reactor Design: Industrial reactors are designed to maintain the required reaction conditions efficiently.
Purification: The product is purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-methylbenzyl)-(2-methoxyethyl)-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation typically yields corresponding alcohols or ketones.
Reduction Products: Reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
(2-Chloro-4-methylbenzyl)-(2-methoxyethyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-4-methylbenzyl)-(2-methoxyethyl)-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
2-(2-Bromo-4-methylphenoxy)ethylamine hydrochloride ()
- Structural Differences: Replaces the chloro substituent with bromo and introduces a phenoxyethyl linker.
- Functional Implications: Bromine’s larger atomic radius may enhance van der Waals interactions in target binding compared to chlorine.
4-Chloro-ortho-toluidine ()
- Structural Differences : A simpler primary amine with chloro and methyl groups on the benzene ring.
- Functional Implications : Lacks the 2-methoxyethyl group, reducing solubility in polar solvents. The primary amine may exhibit higher reactivity in nucleophilic reactions compared to secondary amines.
- Toxicity Concerns: Aromatic amines like this are often associated with carcinogenicity, highlighting the importance of secondary/tertiary amine design for safety.
Analogues with Methoxyethylamine Groups
MJL-1-109-2 ()
- Structural Differences : Contains a pyrazolo-triazine core with two 2-methoxyethylamine groups.
- Functional Implications : The triazine ring may engage in π-π stacking with biological targets, while dual methoxyethyl groups could enhance water solubility. This contrasts with the single methoxyethyl group in the target compound, which balances lipophilicity and solubility.
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid ()
- Structural Differences : Incorporates a boronic acid group instead of a benzylamine.
- Functional Implications : The boronic acid enables covalent binding to serine residues in enzymes (e.g., fungal histone deacetylase RPD3). The methoxyethyl group here enhances inhibitory potency, achieving IC50 values at 1 µM compared to trichostatin A (1.5 µM).
Steric and Electronic Effects in Related Amines
[2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine ()
- Structural Differences : Replaces chloro with methylsulfanyl and adds a methoxyphenyl group.
- However, sulfanyl groups are prone to oxidation, which may limit metabolic stability.
{[4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl]methyl}amine ()
- Structural Differences : Features a tetrahydropyran ring instead of a benzyl group.
- Functional Implications: The pyran ring enhances conformational rigidity, which could improve receptor selectivity. The methoxyethyl group retains solubility, but the overall molecular weight (C10H19NO) is lower than the target compound, affecting pharmacokinetics.
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Molecular Weight | Key Functional Groups | Biological Activity (if reported) |
|---|---|---|---|---|
| (2-Chloro-4-methylbenzyl)-(2-methoxyethyl)-amine | 2-Cl, 4-CH3, 2-methoxyethylamine | ~227.7 (est.) | Secondary amine, chloro | Not specified |
| MJL-1-109-2 () | Pyrazolo-triazine core, dual 2-methoxyethylamine | Higher (exact NA) | Triazine, methoxyethyl | CRF receptor antagonism |
| 2-(2-Bromo-4-methylphenoxy)ethylamine () | 2-Br, 4-CH3, phenoxyethyl linker | ~347.2 (HCl salt) | Bromo, ether | Research use |
| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid () | Boronic acid, methoxyethyl | ~300 (est.) | Boronic acid | HDAC inhibition (IC50 = 1 µM) |
Table 2: Substituent Effects on Properties
Key Findings and Implications
- Halogen Effects : Chloro and bromo substituents influence binding affinity and metabolic stability, with bromo offering stronger hydrophobic interactions.
- Methoxyethyl Group : Enhances solubility and target engagement in enzyme inhibitors (e.g., HDACs).
- Structural Complexity : Compounds with heterocyclic cores (e.g., triazine in ) exhibit diverse pharmacological profiles but may face synthetic challenges compared to simpler benzylamines.
Biological Activity
(2-Chloro-4-methylbenzyl)-(2-methoxyethyl)-amine is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The biological activity of (2-Chloro-4-methylbenzyl)-(2-methoxyethyl)-amine is primarily attributed to its ability to act as a nucleophile or electrophile, depending on the reaction conditions. This duality allows it to interact with various enzymes and receptors, potentially leading to diverse biological effects. Ongoing research aims to elucidate the specific molecular targets involved in its mechanism of action.
Biological Activities
Research has indicated several potential biological activities for this compound, including:
- Antimicrobial Activity : Investigations suggest that it may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies have shown promise in its ability to inhibit cancer cell growth, particularly in specific cancer lines.
- Neuroprotective Effects : Some studies indicate potential neuroprotective capabilities, which could be beneficial in treating neurodegenerative diseases.
Antimicrobial Activity
A study focused on the antimicrobial efficacy of (2-Chloro-4-methylbenzyl)-(2-methoxyethyl)-amine showed that it could inhibit the growth of various bacterial strains. Table 1 summarizes the antimicrobial activity against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies demonstrated that the compound significantly reduced cell viability in several cancer cell lines. Table 2 outlines the IC50 values for different cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 10 |
| A549 | 20 |
Discussion
The findings suggest that (2-Chloro-4-methylbenzyl)-(2-methoxyethyl)-amine possesses significant potential as a therapeutic agent due to its diverse biological activities. Its ability to interact with various molecular targets underlines the importance of further research into its pharmacological profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
